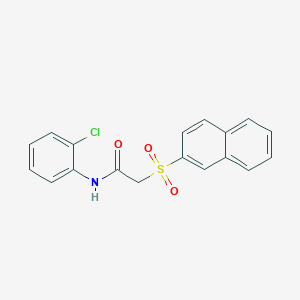![molecular formula C17H13BrN2O3S B285648 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B285648.png)
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the inflammatory response or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has biochemical and physiological effects that make it a promising compound for further research. It has been found to have anti-inflammatory and antimicrobial properties, as well as antioxidant activity. Additionally, it has been studied for its potential as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone in lab experiments is its potential as a multi-functional compound. It has been found to have antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various applications. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and lead compound for drug development.
Synthesemethoden
The synthesis of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone involves the reaction of 2-bromo-5-(2-bromophenyl)-1,3,4-oxadiazole with 4-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction takes place in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been tested against various strains of bacteria and fungi. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Eigenschaften
Molekularformel |
C17H13BrN2O3S |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H13BrN2O3S/c1-22-12-8-6-11(7-9-12)15(21)10-24-17-20-19-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
InChI-Schlüssel |
XYBYNPRBVIMUBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)


![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)
![2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B285585.png)
![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)
![N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285588.png)

![N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B285590.png)